molecular formula C11H11N5S B13372249 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile

3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile

Cat. No.: B13372249
M. Wt: 245.31 g/mol
InChI Key: ARFJRDZHJVIRJK-UHFFFAOYSA-N
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Description

3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the triazole ring and the mercapto group in its structure makes it a versatile compound with unique chemical properties.

Chemical Reactions Analysis

3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles depending on the desired substitution . Major products formed from these reactions include disulfides, amines, and substituted triazoles.

Mechanism of Action

The mechanism of action of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can result in antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Comparison with Similar Compounds

3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

3-[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]propanenitrile

InChI

InChI=1S/C11H11N5S/c12-7-4-8-13-16-10(14-15-11(16)17)9-5-2-1-3-6-9/h1-3,5-6,13H,4,8H2,(H,15,17)

InChI Key

ARFJRDZHJVIRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N

Origin of Product

United States

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